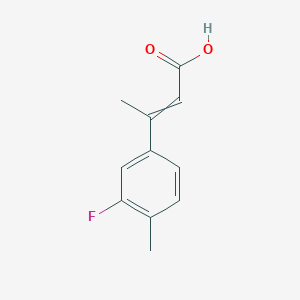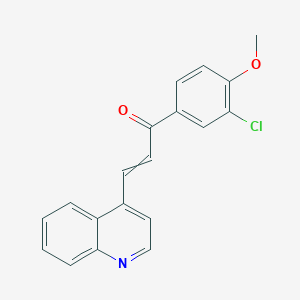
1-(3-Chloro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-4-methoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the product precipitates out.
Industrial Production Methods
For industrial-scale production, the reaction conditions might be optimized to increase yield and purity. This could involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it might interact with various molecular targets such as enzymes, receptors, or DNA. The compound could inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloro-4-methoxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the quinoline ring.
1-(4-Methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one: Similar structure but lacks the chloro substituent.
Uniqueness
1-(3-Chloro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is unique due to the presence of both the chloro and methoxy substituents on the phenyl ring and the quinoline moiety. These structural features might contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
914384-18-2 |
|---|---|
Molekularformel |
C19H14ClNO2 |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
1-(3-chloro-4-methoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H14ClNO2/c1-23-19-9-7-14(12-16(19)20)18(22)8-6-13-10-11-21-17-5-3-2-4-15(13)17/h2-12H,1H3 |
InChI-Schlüssel |
ZNOYDBOFQXPGPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=NC3=CC=CC=C23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-](/img/structure/B14190846.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)
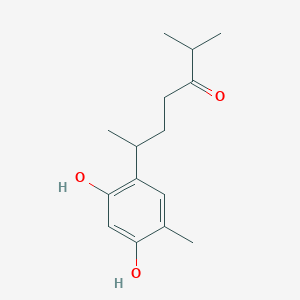
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)
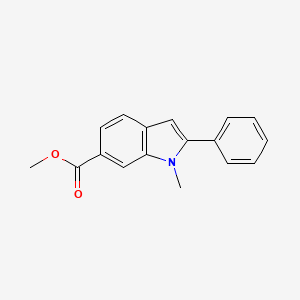
![2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14190863.png)
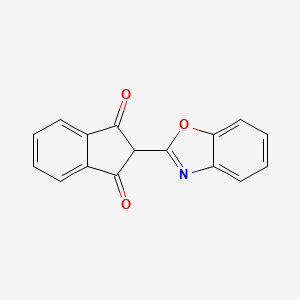

![5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one](/img/structure/B14190892.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)
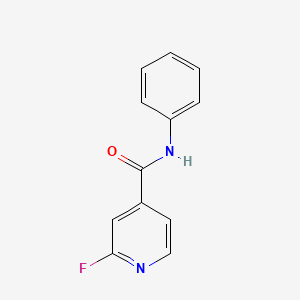
![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)
